N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the 2-ethylphenyl and 4-methylphenyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Substitution reactions can occur at various positions on the aromatic rings, often using halogenating agents or nucleophiles.
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Sodium borohydride, lithium aluminum hydride.
- Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds::
- Ethyl acetoacetate: Used in organic synthesis as a building block .
- Ethyl 3-(furan-2-yl)propionate: Utilized in the food industry as a flavoring agent .
Uniqueness: N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its benzothieno[2,3-d]pyrimidine core, which imparts specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or ethyl 3-(furan-2-yl)propionate.
Properties
Molecular Formula |
C27H27N3O2S2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O2S2/c1-3-18-8-4-6-10-21(18)28-23(31)16-33-27-29-25-24(20-9-5-7-11-22(20)34-25)26(32)30(27)19-14-12-17(2)13-15-19/h4,6,8,10,12-15H,3,5,7,9,11,16H2,1-2H3,(H,28,31) |
InChI Key |
LIPSOCCSUHYUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C |
Origin of Product |
United States |
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